molecular formula C20H17FN2O4S B2778067 4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide CAS No. 946321-94-4

4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide

Cat. No. B2778067
CAS RN: 946321-94-4
M. Wt: 400.42
InChI Key: JRRSAVAGKRRHAD-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The presence of the furan and quinoline rings would contribute to the aromaticity of the compound .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the conditions and reagents used. Furan rings can undergo reactions such as electrophilic aromatic substitution . Quinoline rings can also undergo various reactions such as nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, furan is a volatile liquid at room temperature with a boiling point of 31.4°C . Quinoline is a colorless hygroscopic liquid with a strong odor .

Scientific Research Applications

Antitubercular Applications

  • A study by Rajpurohit et al. (2019) synthesized a series of compounds, including derivatives of furan and quinoline, showing moderate to good antitubercular activity. This research suggests that hybrid molecules incorporating elements like fluoroquinolines may inhibit more than one tubercular target, indicating a potential pathway for novel drug discovery in tuberculosis treatment Rajpurohit et al., 2019.

Anticancer Research

  • Al-Said et al. (2010) reported on the synthesis of novel 4-(quinolin-1-yl)benzenesulfonamide derivatives, with some compounds demonstrating interesting in vitro anticancer activities. This study underscores the potential utility of quinoline and benzenesulfonamide derivatives as anticancer agents, particularly through the inhibition of carbonic anhydrase isozymes Al-Said et al., 2010.

Fluorescence and Sensing Applications

  • Kimber et al. (2001) explored Zinc(II) specific fluorophores, highlighting the importance of such compounds in studying intracellular Zn 2+ levels. The research provides insights into the fluorescence characteristics of these compounds and their complexes with Zn 2+, potentially aiding in biological and medical imaging applications Kimber et al., 2001.

Synthesis and Structural Analysis

  • Studies on the synthesis and structural analysis of quinoline derivatives, as conducted by Ichikawa et al. (2006), offer insights into creating novel compounds with potential therapeutic properties. Such research underlines the versatility of quinoline derivatives in synthesizing new molecules with desired biological activities Ichikawa et al., 2006.

Multifunctional Sensing Applications

  • Kaushik et al. (2021) developed an organic molecule-based sensor capable of detecting moisture, warfare agents like phosgene, and metal ions (Cu2+ and Fe3+). This research highlights the compound's potential applications in environmental monitoring, safety, and possibly in diagnostics Kaushik et al., 2021.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some furan and quinoline compounds have been studied for their anti-tubercular activity .

Future Directions

The future directions for this compound could involve further studies into its potential uses. For example, furan and quinoline compounds have been studied for their potential use in medicinal chemistry .

properties

IUPAC Name

4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c21-15-6-9-17(10-7-15)28(25,26)22-16-8-5-14-3-1-11-23(18(14)13-16)20(24)19-4-2-12-27-19/h2,4-10,12-13,22H,1,3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRSAVAGKRRHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide

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